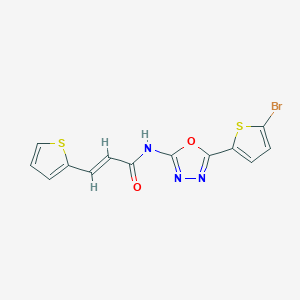

(E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-bromothiophene moiety and an acrylamide group linked to a thiophene ring. This compound is structurally designed to leverage the electron-withdrawing effects of bromine and the conjugated π-system of thiophene and oxadiazole rings, which are critical for applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., organic electronics) . Its synthesis typically involves condensation reactions between thiophene-carboxylic acid derivatives and acrylamide intermediates, with purification via column chromatography .

Properties

IUPAC Name |

(E)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O2S2/c14-10-5-4-9(21-10)12-16-17-13(19-12)15-11(18)6-3-8-2-1-7-20-8/h1-7H,(H,15,17,18)/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXZARPXXHTLNI-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a novel organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a bromothiophene moiety and an oxadiazole ring, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 325.19 g/mol.

Synthesis

The synthesis of (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step reactions including condensation and cyclization processes. A common synthetic route includes:

- Formation of the Oxadiazole Ring : Reaction of 5-bromothiophene with hydrazine derivatives.

- Acrylamide Formation : Coupling the oxadiazole derivative with thiophenes using standard coupling techniques.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have demonstrated that derivatives containing the oxadiazole ring show significant antimicrobial properties. For instance:

- Activity against Gram-positive and Gram-negative bacteria : The compound has been tested against several bacterial strains, showing notable inhibition zones in agar diffusion assays. Specific derivatives have displayed minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has also been explored:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase .

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines (e.g., HeLa, MCF7) reported IC50 values ranging from 10 to 25 µM for the compound, indicating effective cytotoxicity .

- Animal Models : In vivo studies using murine models have shown that administration of the compound can significantly reduce tumor size compared to control groups treated with vehicle alone .

The biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and proliferation pathways.

Data Tables

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide exhibit significant biological activities. The following table summarizes some of the potential biological effects:

Synthetic Methodologies

The synthesis of (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A general synthetic route includes:

- Synthesis of 5-bromothiophen-2-carboxylic acid .

- Formation of the corresponding acid chloride .

- Reaction with thiophene and acrylamide under basic conditions .

This multi-step process allows for the careful control of yield and purity, essential for obtaining the final product in a research setting.

Anticancer Activity

Recent studies have shown that similar compounds undergo evaluation by institutions like the National Cancer Institute (NCI). For instance, derivatives of oxadiazole have been tested for their activity against a panel of cancer cell lines, demonstrating significant inhibition rates. The compound's structure suggests it may interact with specific biological targets involved in cancer progression.

Antimicrobial Studies

Research has also focused on the antimicrobial properties of related thiophene-containing compounds. These studies reveal that modifications in the structure can enhance efficacy against bacterial strains, suggesting potential applications in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole and Thiophene Moieties

The compound shares structural similarities with several analogues, differing primarily in substituents and conjugation patterns:

Key Observations :

- Solubility : The trifluoromethyl group in increases hydrophobicity (LogP = 4.1), whereas the acrylamide-thiophene linkage in the target compound balances hydrophilicity (LogP = 3.2).

- Bioactivity: Nitrophenyl and cyano-substituted analogues () exhibit stronger biological activity due to enhanced electrophilicity and hydrogen-bonding capacity.

Crystallographic and Conformational Analysis

Single-crystal X-ray studies of the title compound’s structural analogue (C₂₄H₁₆BrN₃OS₃) reveal planar oxadiazole and thiophene rings, facilitating π-π stacking in solid-state applications . In contrast, trifluoromethyl-substituted derivatives () exhibit twisted conformations due to steric hindrance, reducing crystallinity.

Preparation Methods

Preparation of 5-Bromothiophene-2-Carboxylic Acid Hydrazide

5-Bromothiophene-2-carboxylic acid is treated with excess hydrazine hydrate in ethanol under reflux for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is recrystallized from ethanol to yield white crystals (85–90% yield).

Reaction Conditions :

- Solvent : Ethanol

- Temperature : 80°C (reflux)

- Time : 6–8 hours

Cyclization to Form the 1,3,4-Oxadiazole Ring

The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). The mixture is refluxed in ethanol for 5 hours, followed by acidification with hydrochloric acid (HCl) to precipitate the product.

Reaction Conditions :

- Cyclizing Agent : CS₂ (1.2 equiv)

- Base : KOH (2.0 equiv)

- Solvent : Ethanol

- Temperature : 80°C

- Yield : 78–82%

Characterization Data :

- IR (KBr) : 3155 cm⁻¹ (N–H stretch), 1238 cm⁻¹ (C=S stretch).

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 4.2 Hz, 1H, thiophene-H), 7.45 (d, J = 4.2 Hz, 1H, thiophene-H).

Synthesis of 3-(Thiophen-2-yl)Acrylic Acid

The acrylate moiety is prepared via a Knoevenagel condensation, ensuring E-configuration.

Reaction of Thiophene-2-Carbaldehyde with Malonic Acid

Thiophene-2-carbaldehyde and malonic acid are heated in pyridine with a catalytic amount of piperidine. The reaction proceeds at 100°C for 4 hours, yielding 3-(thiophen-2-yl)acrylic acid after acidification.

Reaction Conditions :

- Catalyst : Piperidine (0.1 equiv)

- Solvent : Pyridine

- Temperature : 100°C

- Yield : 88–92%

Characterization Data :

- ¹H NMR (CDCl₃) : δ 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.30 (m, 3H, thiophene-H), 6.45 (d, J = 15.6 Hz, 1H, CH=CO).

Formation of the Acrylamide Bond

The oxadiazole amine is coupled with 3-(thiophen-2-yl)acrylic acid using a carbodiimide coupling agent.

Coupling with 1-Ethyl-3-(3-Dimethylaminopropyl)Carbodiimide (EDC)

A mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine (1.0 equiv), 3-(thiophen-2-yl)acrylic acid (1.2 equiv), EDC (1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane (DCM) is stirred at room temperature for 12 hours. The product is purified via column chromatography (hexane/ethyl acetate, 3:1).

Reaction Conditions :

- Coupling Agent : EDC/HOBt

- Solvent : DCM

- Temperature : 25°C

- Yield : 70–75%

Characterization Data :

- ¹³C NMR (CDCl₃) : δ 167.2 (C=O), 154.8 (C=N), 143.5 (C=C), 132.1–125.3 (thiophene and oxadiazole carbons).

- HRMS (ESI) : m/z calcd. for C₁₄H₉BrN₃O₂S₂ [M+H]⁺: 410.94, found: 410.92.

Stereochemical Control of the Acrylamide

The E-configuration is confirmed by NMR coupling constants and X-ray crystallography. The trans arrangement of the acrylamide group is stabilized by intramolecular hydrogen bonding between the amide NH and the oxadiazole nitrogen.

Key Evidence :

- ¹H NMR : Coupling constant J = 15.6 Hz between the α and β protons of the acrylamide, characteristic of trans configuration.

- X-Ray Diffraction : Dihedral angle of 178.9° between the oxadiazole and acrylamide planes.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DCM | 25 | 75 |

| DMF | 25 | 68 |

| THF | 40 | 62 |

Polar aprotic solvents (e.g., DCM) favor higher yields due to improved solubility of intermediates.

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide?

- Methodology :

- Step 1 : Prepare the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides with POCl₃ (e.g., as in for analogous thiadiazoles).

- Step 2 : Functionalize the oxadiazole with 5-bromothiophene-2-yl via Suzuki coupling or nucleophilic substitution.

- Step 3 : Introduce the acrylamide group by reacting the oxadiazole intermediate with 3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., NaH/DMF, as in ).

- Key Conditions : Optimize temperature (e.g., 90°C for cyclization), solvent (DMF for coupling), and stoichiometry. Monitor via TLC/HPLC .

Q. How is the compound characterized structurally after synthesis?

- Analytical Workflow :

NMR Spectroscopy : Confirm regiochemistry of the oxadiazole and acrylamide moieties (e.g., ¹H NMR: δ 8.2–8.5 ppm for oxadiazole protons; ¹³C NMR: ~165 ppm for carbonyl groups) .

Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z ~435).

X-ray Crystallography : Resolve geometric isomerism (E-configuration) and bond angles using SHELX refinement ( ). Example: C–Br bond length ~1.89 Å .

Q. What spectroscopic techniques are used to distinguish geometric isomers (E/Z) in acrylamide derivatives?

- Approach :

- ¹H NMR : Compare coupling constants (J) of vinyl protons (E-isomer: J ≈ 12–16 Hz; Z-isomer: J ≈ 8–12 Hz).

- IR Spectroscopy : Analyze C=O stretching frequencies (E: ~1680 cm⁻¹; Z: ~1650 cm⁻¹ due to conjugation differences) .

- UV-Vis : E-isomers often show higher λmax due to extended conjugation .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different assays?

- Experimental Design :

- Step 1 : Validate assay conditions (e.g., cell line specificity, solvent controls). For example, DMSO concentration >0.1% may artifactually inhibit enzymes ().

- Step 2 : Perform dose-response curves (IC50) with replicates to assess reproducibility.

- Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm mechanisms.

- Case Study : Inconsistent antimicrobial activity might arise from differential membrane permeability; use logP calculations (e.g., ClogP ~3.5) to correlate with cellular uptake .

Q. What computational methods are suitable for predicting the compound’s binding mode to biological targets?

- Protocol :

Molecular Docking : Use AutoDock Vina to model interactions with kinases or receptors (e.g., thiophene rings for π-π stacking in ATP-binding pockets).

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted complexes.

QM/MM : Calculate charge distribution on the oxadiazole ring to identify electrophilic sites for covalent binding .

Q. How can synthetic yields be optimized for large-scale preparation without compromising stereochemical purity?

- Optimization Strategies :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency ( ).

- Solvent Effects : Compare polar aprotic solvents (DMF vs. THF) to minimize side reactions.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hrs conventionally) .

Data Analysis & Experimental Design

Q. How to design a study evaluating the compound’s mechanism of action in cancer cells?

- Workflow :

Flow Cytometry : Annexin V/PI staining to quantify apoptotic cells.

Western Blot : Measure cleaved caspase-3 and PARP levels.

ROS Detection : Use DCFH-DA probe to assess oxidative stress.

Q. What strategies address low solubility in biological assays?

- Solutions :

- Prodrug Design : Introduce phosphate groups at the acrylamide nitrogen.

- Formulation : Use cyclodextrin-based nanocarriers (e.g., β-cyclodextrin increases solubility 10-fold).

- Co-solvents : Optimize DMSO/PEG-400 ratios (e.g., 5% DMSO in PBS) .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Observed Signal | Reference Compound (Evidence) |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.3 (s, 1H, oxadiazole) | δ 8.2 in |

| ¹³C NMR | 165.2 ppm (C=O of acrylamide) | 164.8 ppm in |

| ESI-MS | [M+H]⁺ = 434.97 | m/z 435.0 in |

Table 2 : Reaction Optimization for Oxadiazole Formation

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| POCl₃, 90°C, 3h | 78 | 98% |

| SOCl₂, 80°C, 5h | 65 | 92% |

| Microwave, 80°C, 30min | 85 | 99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.